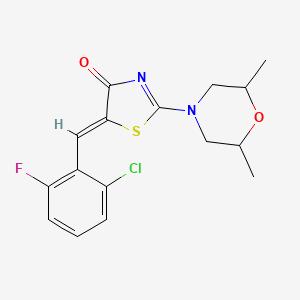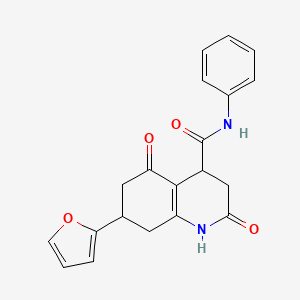![molecular formula C20H31N5O2 B5430729 3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5430729.png)
3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone
Descripción general
Descripción
The compound “3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl group, and a piperazinone group .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- This compound is related to a family of compounds known for their synthesis of novel fused heterobicycles. Studies have shown the synthesis of various pyrazolo[4,3-c]pyridine derivatives from related precursor compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014). These syntheses are significant for developing new chemical entities with potential pharmacological activities.
Biological Activity and Potential Applications
- Antibacterial Properties : Some derivatives of pyrazolo[4,3-c]pyridine have exhibited weak antibacterial activity, suggesting potential as leads for developing new antimicrobial agents (Anusevičius et al., 2014).
- Antiviral Activities : Research on similar pyrazolo[4,3-c]pyridine derivatives has also indicated antiviral properties, adding to their potential therapeutic value (Attaby et al., 2007).
- Cancer Research : Some pyrazolo[4,3-c]pyridine derivatives have been evaluated for their activity against Mycobacterium tuberculosis and showed promising results in inhibiting Mycobacterium tuberculosis pantothenate synthetase, indicating potential applications in tuberculosis treatment (Samala et al., 2013).
Chemical Properties and Structural Analysis
- Studies have detailed the chemical structure and properties of related compounds, including the analysis of their crystal structure, which is crucial for understanding their chemical behavior and potential interactions (Karthikeyan et al., 2010).
Propiedades
IUPAC Name |
3-[2-(3-cyclopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-13(2)5-8-24-10-7-21-20(27)17(24)11-18(26)25-9-6-16-15(12-25)19(23-22-16)14-3-4-14/h13-14,17H,3-12H2,1-2H3,(H,21,27)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASCAOBZYCTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)N2CCC3=C(C2)C(=NN3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE](/img/structure/B5430652.png)
![N-{(1S)-3-(methylthio)-1-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]propyl}acetamide](/img/structure/B5430654.png)
![4-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5430657.png)
![3-methyl-8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5430664.png)
![7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5430667.png)
![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5430675.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5430680.png)


![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5430694.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(methylthio)acetyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430700.png)
![4-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid](/img/structure/B5430730.png)
![4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine](/img/structure/B5430748.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B5430753.png)
